molecular formula C23H31N7O2 B2389558 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920204-22-4

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

Cat. No.: B2389558
CAS No.: 920204-22-4
M. Wt: 437.548
InChI Key: UZXFETAZCPJCRO-UHFFFAOYSA-N
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Description

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, a piperazine moiety, and a methoxyphenyl group. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core:

    Introduction of the piperazine moiety: The triazolopyrimidine intermediate is then reacted with piperazine under suitable conditions to form the desired piperazinyl derivative.

    Attachment of the propylpentanone side chain: The final step involves the alkylation of the piperazinyl derivative with 2-propylpentan-1-one under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the piperazine moiety.

Scientific Research Applications

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant, antidepressant, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural features.

Comparison with Similar Compounds

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine core and are known for their anticancer and antimicrobial properties.

    Piperazine derivatives: These compounds contain the piperazine moiety and are widely used in medicinal chemistry for their diverse pharmacological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O2/c1-4-6-17(7-5-2)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)18-8-10-19(32-3)11-9-18/h8-11,16-17H,4-7,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXFETAZCPJCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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